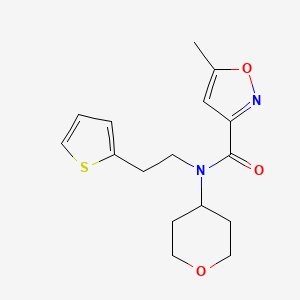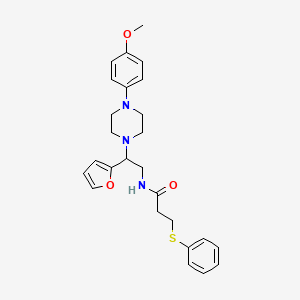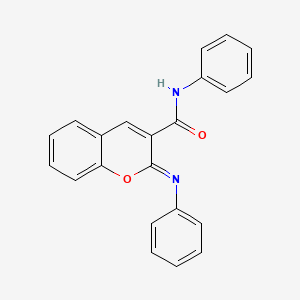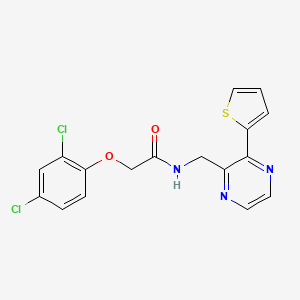
4-Chloro-5-morpholino-2-nitroaniline
説明
4-Chloro-5-morpholino-2-nitroaniline is a chemical compound with potential applications in various fields . It is an important pharmaceutical and veterinary drug intermediate .
Synthesis Analysis
The synthesis of anilines, such as this compound, involves several methods and applications, covering both classical and modern approaches . The article provides an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular structure of this compound was recognized by single-crystal XRD analysis . It was developed by slow evaporation method at 40 °C . The grown this compound was a monoclinic structure with Pc space group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include thermal stability up to 115 °C and a mechanical work hardness coefficient of -2.98, confirming the grown crystal was soft material .科学的研究の応用
1. Ionic Liquids Studies
A study by D’Anna et al. (2009) explored the influence of ionic liquids properties on the Kemp elimination reaction using morpholino-induced elimination. The research focused on various ionic liquids with different cations and anions, providing insights into their solvent properties and structural organization (D’Anna, La Marca, Lo Meo, & Noto, 2009).
2. Synthesis of Pyrroloquinolines
Roberts et al. (1997) investigated the conversion of nitroanilines, including 2-methoxy-5-nitroaniline, into nitroquinolines. This research contributed to the synthesis of complex organic compounds such as Pyrrolo[4,3,2-de]quinolines, highlighting the potential application of nitroaniline derivatives in organic synthesis (Roberts, Joule, Bros, & Álvarez, 1997).
3. Anaerobic Degradation by Bacterial Strains
A study by Duc (2019) revealed that 2-chloro-4-nitroaniline, a structurally similar compound to 4-Chloro-5-morpholino-2-nitroaniline, was degraded anaerobically by specific bacterial strains. This research is significant in understanding the environmental impact and biodegradation of nitroaromatic compounds (Duc, 2019).
4. Crystal Structure Studies
The crystal structure of Morpholinium 2-chloro-4-nitrobenzoate, which shares similarities with this compound, was examined by Ishida et al. (2001). The study focused on the hydrogen bonding and spatial arrangement of the molecules, providing valuable insights into the structural properties of such compounds (Ishida, Rahman, & Kashino, 2001).
5. Nonlinear Optical Material Research
Karthick et al. (2018) conducted experiments on Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), a second-order nonlinear optical (NLO) material. The research provided comprehensive data on the composition, crystalline phase, NLO efficiency, and phase matchability of M2C4N, emphasizing its potential in optical applications (Karthick, Thirupugalmani, Shanmugam, Kannan, & Brahadeeswaran, 2018).
Safety and Hazards
将来の方向性
The future directions for 4-Chloro-5-morpholino-2-nitroaniline could involve its potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The unceasing research on this NLO single crystals induced researchers to explore many new NLO materials designed and to study their unique characterizations .
作用機序
Target of Action
Similar compounds like 2-chloro-4-nitroaniline have been studied and are known to interact with various enzymes and proteins .
Mode of Action
It’s worth noting that nitroanilines, in general, are known to undergo various chemical reactions, including nucleophilic substitution .
Biochemical Pathways
, related compounds such as 2-Chloro-4-Nitroaniline have been shown to be metabolized by Rhodococcus sp. strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia .
Result of Action
It’s worth noting that similar compounds have shown moderate to exceptional insecticidal effects .
Action Environment
It’s known that environmental conditions can significantly impact the activity and stability of similar compounds .
特性
IUPAC Name |
4-chloro-5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGKKDPFXLVZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319773 | |
| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
87200-60-0 | |
| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2845368.png)
![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)
![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)

![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)

![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)
![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)